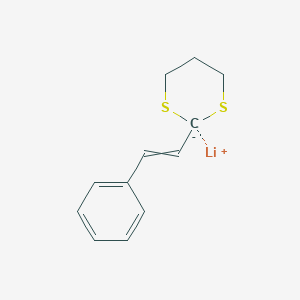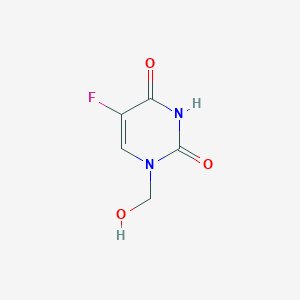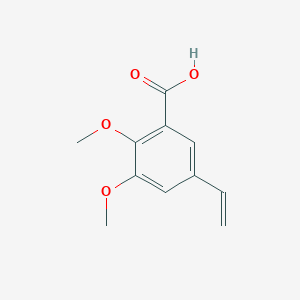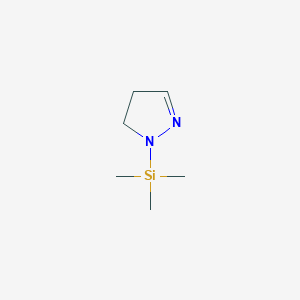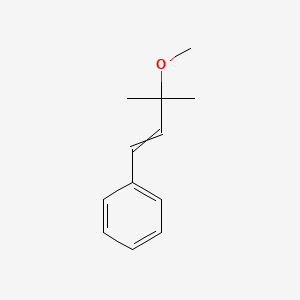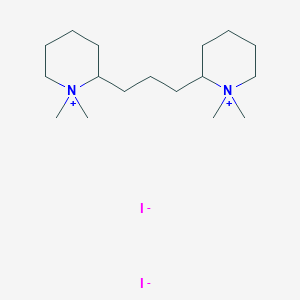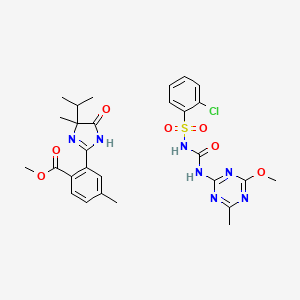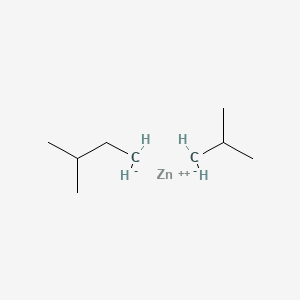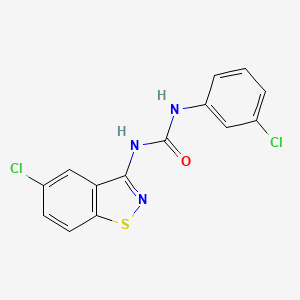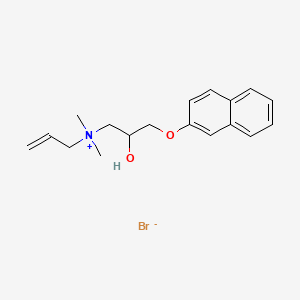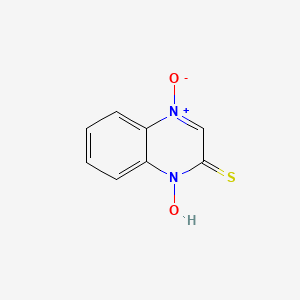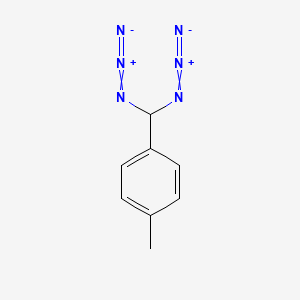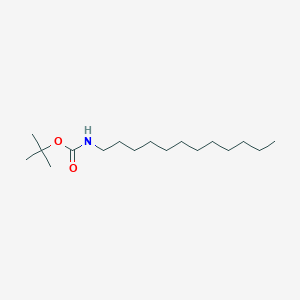![molecular formula C15H20O4 B14329456 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane CAS No. 100234-38-6](/img/structure/B14329456.png)
2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenoxymethyl)-1,4,6-trioxaspiro[46]undecane is a spiro compound characterized by a unique structure that includes a spiro junction connecting two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane typically involves the reaction of phenoxymethyl chloride with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spiro compound. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: Shares a similar ring structure but lacks the spiro junction.
1,3-Dithiane: Contains sulfur atoms in the ring, offering different chemical properties.
1,3-Oxathiane: Combines oxygen and sulfur in the ring, providing unique reactivity.
Uniqueness
2-(Phenoxymethyl)-1,4,6-trioxaspiro[46]undecane is unique due to its spiro junction, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
100234-38-6 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
3-(phenoxymethyl)-1,4,11-trioxaspiro[4.6]undecane |
InChI |
InChI=1S/C15H20O4/c1-3-7-13(8-4-1)16-11-14-12-18-15(19-14)9-5-2-6-10-17-15/h1,3-4,7-8,14H,2,5-6,9-12H2 |
Clé InChI |
ULKFBMHAPLTVLO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(OCC1)OCC(O2)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
